molecular formula C11H10FN3O2 B12127956 N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-fluorobenzamide

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-fluorobenzamide

Cat. No.: B12127956
M. Wt: 235.21 g/mol
InChI Key: FAFJFEHFXBWXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-fluorobenzamide is a synthetic small molecule characterized by a 1,2,5-oxadiazole (furazan) core linked to a 2-fluorobenzamide group. The 1,2,5-oxadiazole ring is a privileged structure in medicinal chemistry known for its contribution to molecular stability and its role in hydrogen bonding, which can be crucial for target engagement . The incorporation of a fluorine atom on the benzamide ring is a common strategy in drug discovery to modulate a compound's lipophilicity, metabolic stability, and membrane permeability, thereby influencing its overall bioavailability . Compounds featuring the 1,2,5-oxadiazole scaffold have been investigated in various therapeutic areas. Research on analogous structures has indicated potential biological activities. For instance, certain furazan derivatives have demonstrated promising in vitro antiplasmodial activity against strains of Plasmodium falciparum , highlighting the scaffold's relevance in infectious disease research . This compound is supplied exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-fluorobenzamide

InChI

InChI=1S/C11H10FN3O2/c1-2-9-10(15-17-14-9)13-11(16)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,15,16)

InChI Key

FAFJFEHFXBWXHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Aldoxime-Imidoyl Chloride Pathway

This method begins with the conversion of aldehydes to aldoximes using hydroxylamine hydrochloride. For example, 3,4-diethoxybenzaldehyde reacts with NH2_2OH·HCl in methanol/water under reflux to form the corresponding aldoxime (83–92% yield). Subsequent treatment with N-chlorosuccinimide (NCS) in dry dimethylformamide (DMF) generates reactive imidoyl chlorides, which undergo cyclization with potassium cyanide to yield cyanated intermediates.

Key reaction conditions :

  • Solvent: Dry DMF or acetonitrile

  • Temperature: 25–90°C

  • Catalysts: Triethylamine (Et3_3N) for pH control

Amide Oxime Cyclization

Alternative routes employ amide oximes as precursors. For instance, treatment of α-cyanated oximes with hydroxylamine hydrochloride in ethanol/water at 90°C produces amide oximes, which undergo base-mediated ring closure (e.g., 2 N NaOH at reflux) to form the oxadiazole core. This method avoids hazardous cyanide reagents but requires stringent pH control.

Yield comparison :

MethodYield RangeKey Reagents
Aldoxime-imidoyl chloride65–81%NCS, KCN, NH2_2OH·HCl
Amide oxime cyclization53–87%NH2_2OH·HCl, NaOH

Amide Bond Formation Techniques

Coupling the 4-ethyl-1,2,5-oxadiazol-3-amine with 2-fluorobenzoyl chloride constitutes the final step. Two approaches are prevalent:

Direct Acylation

The amine intermediate reacts with 2-fluorobenzoyl chloride in DMF at 100°C for 4–6 hours. Triethylamine (4.0 equivalents) neutralizes HCl byproducts, improving reaction efficiency.

Typical procedure :

  • Dissolve 4-ethyl-1,2,5-oxadiazol-3-amine (1.0 eq) in anhydrous DMF.

  • Add Et3_3N (4.0 eq) and 2-fluorobenzoyl chloride (1.2 eq).

  • Reflux at 100°C for 4 h.

  • Quench with saturated NaHCO3_3, extract with ethyl acetate, and purify via flash chromatography.

Yield : 72–90%

Active Ester Mediated Coupling

For acid-sensitive substrates, N-hydroxysuccinimide (NHS) esters of 2-fluorobenzoic acid are used. The NHS ester reacts with the oxadiazol-3-amine in tetrahydrofuran (THF) at room temperature, achieving 68–75% yields.

Advantages :

  • Mild conditions (25°C vs. 100°C)

  • Reduced side reactions

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) enhance oxadiazole cyclization rates but may reduce amidation yields due to competing side reactions. Mixed solvent systems (e.g., DMF:H2_2O = 4:1) balance reactivity and selectivity.

Temperature and Time

  • Oxadiazole formation : 90°C for 2–4 h optimal

  • Amidation : 100°C for 4 h maximizes yield without decomposition

Catalytic Additives

  • Fe/NH4_4Cl : Reduces nitro groups in intermediates (87–96% yield)

  • NaBH(AcO)3_3 : Selective reduction of imines (65–77% yield)

Analytical Characterization

Spectroscopic Confirmation

  • 1^1H NMR : Key signals include:

    • Oxadiazole ring protons: δ 8.02–7.60 ppm (aromatic coupling)

    • Ethyl group: δ 1.10–1.01 ppm (quartet, J = 7.2 Hz)

  • 13^{13}C NMR :

    • Oxadiazole C-3: δ 165.40 ppm

    • Fluorobenzamide carbonyl: δ 168.29 ppm

  • HRMS : Molecular ion [M+H]+^+ at m/z 235.21 confirms stoichiometry

Chromatographic Purity

Flash chromatography (hexane:ethyl acetate = 1:1) achieves >95% purity. Reverse-phase HPLC (C18 column, acetonitrile:H2_2O = 70:30) verifies absence of unreacted amine.

Comparative Analysis of Synthetic Approaches

ParameterAldoxime-Imidoyl ChlorideAmide Oxime Cyclization
Total Yield23–97%44–68%
Reaction Steps5–73–4
Hazardous ReagentsKCN, NCSNH2_2OH·HCl
ScalabilityModerateHigh

The aldoxime-imidoyl chloride route offers higher yields but requires toxic cyanide reagents. Amide oxime cyclization simplifies purification but struggles with electron-deficient substrates .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-fluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the 1,2,5-Oxadiazole Ring

The ethyl group at the 4-position of the oxadiazole ring distinguishes this compound from analogs with other substituents (e.g., aryl, halogen, or amino groups). Key comparisons include:

N-[4-(3-Aminophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (Compound 62)
  • Structure: Features a 3-aminophenyl group on the oxadiazole ring and a meta-fluorine on the benzamide.
  • Properties: Melting point = 163°C; lower lipophilicity compared to ethyl-substituted analogs due to the polar amino group.
  • Relevance : Demonstrates how electron-donating substituents (e.g., -NH2) on the oxadiazole ring modulate solubility and intermolecular hydrogen bonding .
3-Fluoro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide (Compound 45)
  • Structure : Contains a para-fluorophenyl group on the oxadiazole ring and a meta-fluorobenzamide.
  • Properties : Melting point = 172–178°C (varies by substituent); enhanced crystallinity due to fluorine-fluorine interactions.
  • Relevance : Highlights the role of halogenated aryl groups in stabilizing crystal packing via C-F···C and π-stacking interactions .

Fluorine Position on the Benzamide Moiety

The ortho-fluorine in the target compound contrasts with meta- or para-substituted analogs:

N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)
  • Structure : A tri-fluorinated benzamide with ortho- and meta-fluorine on the aniline ring.
  • Properties : Forms a planar crystal structure with intramolecular N-H···F and C-H···O hydrogen bonds. Melting point = 100–102°C.
  • Relevance: The ortho-fluorine induces steric hindrance, altering conformational flexibility and hydrogen-bonding networks compared to non-ortho-substituted analogs .
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (Compound 46)
  • Structure : Features a para-chlorophenyl group on the oxadiazole and meta-fluorobenzamide.
  • Properties : Melting point = 172°C; higher thermal stability due to chlorine’s electron-withdrawing effects.
  • Relevance : Demonstrates how halogen electronegativity impacts electronic properties and bioactivity .

Data Table: Key Properties of Selected Analogs

Compound Name Oxadiazole Substituent Benzamide Substituent Melting Point (°C) Notable Interactions
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-fluorobenzamide 4-Ethyl 2-Fluoro Not reported Predicted C-H···F/O interactions
Compound 62 3-Aminophenyl 3-Fluoro 163 N-H···O, C-F···π
Compound 45 4-Fluorophenyl 3-Fluoro 172–178 C-F···C, π-stacking
Fo23 2,3-Difluorophenyl 2-Fluoro 100–102 N-H···F, C-H···O
Compound 46 4-Chlorophenyl 3-Fluoro 172 Cl···π, C-F···H

Structural and Functional Insights

Hydrogen-Bonding and Crystal Packing

In Fo23, ortho-fluorine participates in intramolecular N-H···F interactions (2.17 Å), while the ethyl group in the target compound may prioritize hydrophobic interactions or weaker C-H···F/O contacts .

Bioactivity and Drug Design

While specific bioactivity data for the target compound are unavailable, analogs like Compound 62 (IC50 = 0.8 µM against Plasmodium falciparum) suggest that fluorinated benzamides with optimized substituents exhibit potent antiplasmodial activity. The ethyl group may enhance membrane permeability, a hypothesis supported by studies on lipophilic substituents in related oxadiazole derivatives .

Biological Activity

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the 1,2,5-oxadiazole ring combined with a fluorobenzamide moiety suggests a variety of interactions with biological targets, which may lead to therapeutic applications in areas such as anti-cancer and anti-malarial treatments.

Chemical Structure and Properties

The molecular formula of this compound is C11H10FN3O2C_{11}H_{10}FN_3O_2 with a molecular weight of 235.21 g/mol. The compound features an ethyl substitution on the oxadiazole ring and a fluorine atom on the benzamide moiety, enhancing its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC11H10FN3O2C_{11}H_{10}FN_3O_2
Molecular Weight235.21 g/mol
Melting PointNot available
Boiling PointNot available

Antiplasmodial Activity

Research indicates that compounds similar to this compound exhibit significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. For instance, some oxadiazole derivatives have demonstrated high selectivity and potency against both chloroquine-sensitive and resistant strains of the parasite. The structure–activity relationship (SAR) studies reveal that modifications in the oxadiazole and benzamide components can significantly influence biological activity.

Case Study: Antiplasmodial Potency
A study highlighted that derivatives with specific substitutions showed promising IC50 values against P. falciparum. For example:

  • Compound : N-(4-(3-methoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-methylbenzamide
    • IC50 : 0.034 µM against chloroquine-sensitive strain NF54
    • Selectivity Index : 1526 .

Anticancer Properties

This compound has also been studied for its anticancer properties. Similar oxadiazole-containing compounds have shown the ability to modulate key molecular targets involved in cell proliferation and apoptosis pathways.

Case Study: Anticancer Activity
In vitro studies demonstrated that certain derivatives exhibited cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. For instance:

  • Compound : N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-methylbenzamide
    • Cytotoxicity : IC50 values ranged from 9.24 to 111.2 µM against L6 skeletal myoblasts .

The biological mechanisms through which this compound exerts its effects may involve:

  • Enzyme Inhibition : Interaction with enzymes related to cancer cell proliferation.
  • Molecular Docking Studies : These studies suggest potential binding affinities to specific receptors involved in disease pathways.

Comparative Analysis of Related Compounds

To further understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameBiological ActivityUnique Features
N-(4-(3-methoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-methylbenzamideAntiplasmodialHigh selectivity index against resistant strains
N-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamideAntifungalEffective against phytopathogenic fungi
N-[4-(3-chloro phenyl)-1,2,5 oxadiazol -3 yl]-3 methylbenzamideAnticancerModulates specific cancer pathways

Q & A

Q. What are the standard synthetic routes for N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-fluorobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of nitrile oxides or hydrazide intermediates. Key steps include:

  • Amide coupling : Reaction of 2-fluorobenzoic acid derivatives with 4-ethyl-1,2,5-oxadiazol-3-amine under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Cyclization : Formation of the oxadiazole ring using reagents like POCl₃ or thionyl chloride under reflux .
    Optimization strategies include:
  • Temperature control : Maintaining 0–5°C during amide coupling to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the fluorobenzamide (δ ~7.3–8.1 ppm for aromatic protons) and oxadiazole (δ ~6.5–7.0 ppm) moieties. ¹⁹F NMR detects the fluorine atom at ~-110 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 263.08) .
  • X-ray crystallography : Resolves bond lengths and angles, particularly the planar oxadiazole ring and fluorobenzamide orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally related oxadiazole derivatives?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
  • Structural analogs : Modifications like ethyl vs. methyl substituents on the oxadiazole ring alter steric effects and target binding .
    Methodological approaches :
  • Dose-response studies : Establish IC₅₀ values across multiple assays.
  • Molecular docking : Compare binding affinities to targets like kinases or GPCRs using software (AutoDock Vina) .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound?

SAR studies focus on:

  • Substituent effects : Replacing the ethyl group on the oxadiazole with bulkier groups (e.g., cyclopropyl) to enhance lipophilicity and membrane permeability .
  • Fluorine positioning : Comparing 2-fluorobenzamide with 3- or 4-fluoro analogs to assess electronic effects on target interactions .
  • Bioisosteric replacements : Swapping the oxadiazole ring with thiadiazole or triazole to evaluate metabolic stability .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound?

  • Target identification : Use affinity chromatography or pull-down assays with biotinylated derivatives .
  • Kinetic studies : Measure enzyme inhibition (e.g., COX-2, PARP) via spectrophotometric assays (NAD⁺ depletion for PARP) .
  • Cellular imaging : Fluorescent tagging (e.g., BODIPY conjugates) to track subcellular localization .

Q. What computational methods are used to predict the pharmacokinetic properties of this compound?

  • ADMET prediction : Tools like SwissADME estimate logP (~2.5), solubility (LogS ~-4.2), and CYP450 interactions .
  • Molecular dynamics (MD) simulations : Assess stability in lipid bilayers or protein-binding pockets over 100-ns trajectories .

Data Analysis & Experimental Design

Q. How should researchers address low yields in the final amide coupling step during synthesis?

  • Activating agents : Switch from EDC/HOBt to DCC/DMAP for sterically hindered amines.
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hr) and improve yields by ~20% .
  • In situ FTIR monitoring : Track carbonyl (C=O) peak disappearance to optimize reaction termination .

Q. What methods are recommended for analyzing crystallographic data to confirm molecular conformation?

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .
  • Density functional theory (DFT) : Compares experimental (X-ray) and theoretical bond lengths/angles (B3LYP/6-31G* basis set) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.